molecular formula C20H16O6 B037512 Sophoraisoflavone A CAS No. 117204-81-6

Sophoraisoflavone A

Cat. No.: B037512
CAS No.: 117204-81-6
M. Wt: 352.3 g/mol
InChI Key: RIDRQWKYWXHAOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sophoraisoflavone A is a naturally occurring isoflavone compound isolated from the roots of Sophora mooracroftiana. It belongs to the class of flavonoids, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory and antioxidant effects .

Mechanism of Action

Sophoraisoflavone A is a natural product that can be isolated from Glycyrrhiza inflate . It has been shown to have significant biological activity, particularly in relation to its interaction with certain proteins and its role in oxidative stress .

Target of Action

This compound is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an enzyme that plays a crucial role in cellular processes such as cell growth, differentiation, and the insulin signaling pathway.

Mode of Action

This compound interacts with its target, PTP1B, by binding to the enzyme and inhibiting its activity . This inhibition can affect the downstream signaling pathways that the enzyme is involved in, leading to changes in cellular function.

Biochemical Pathways

The inhibition of PTP1B by this compound can affect several biochemical pathways. For instance, PTP1B plays a role in the insulin signaling pathway, so its inhibition could potentially impact glucose metabolism. Additionally, this compound has been shown to have inhibitory effects on copper-induced protein oxidative modification of mice brain homogenate in vitro .

Result of Action

The inhibition of PTP1B by this compound can lead to changes in cellular function. For example, it may impact glucose metabolism by affecting the insulin signaling pathway. Additionally, its inhibitory effects on copper-induced protein oxidative modification suggest that it may have a role in protecting against oxidative stress .

Biochemical Analysis

Biochemical Properties

Sophoraisoflavone A interacts with the enzyme protein tyrosine phosphatase 1B (PTP1B), acting as an effective inhibitor . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 0.80 μM for this compound .

Cellular Effects

This compound has been shown to have inhibitory effects on protein oxidative modification in mice brain homogenate in vitro . This suggests that this compound may influence cell function by modulating oxidative stress pathways and potentially impacting gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with PTP1B, where it acts as an inhibitor . This interaction could lead to changes in protein phosphorylation states, potentially influencing signal transduction pathways and gene expression within cells.

Metabolic Pathways

It is known to inhibit PTP1B , which suggests it may play a role in the regulation of phosphorylation pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: Sophoraisoflavone A can be synthesized through various chemical reactions involving the cyclization of appropriate precursors. One common method involves the oxidative cyclization of o-hydroxychalcones under specific conditions to yield the desired isoflavone structure .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from plant sources, such as the roots of Sophora mooracroftiana. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique biological properties .

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive compounds.

    Biology: The compound exhibits significant antioxidant and anti-inflammatory activities, making it a potential candidate for studying oxidative stress and inflammation.

    Medicine: Sophoraisoflavone A has shown promise in the treatment of diseases such as cancer and neurodegenerative disorders due to its ability to modulate cellular pathways.

    Industry: It is used in the development of natural health products and supplements

Comparison with Similar Compounds

Uniqueness: Sophoraisoflavone A stands out due to its potent inhibition of PTP1B, making it a promising candidate for the treatment of metabolic disorders and inflammation. Its unique structure also contributes to its distinct biological activities compared to other isoflavones .

Properties

IUPAC Name

5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-8-yl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-20(2)6-5-12-14(22)4-3-11(19(12)26-20)13-9-25-16-8-10(21)7-15(23)17(16)18(13)24/h3-9,21-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDRQWKYWXHAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(C=CC(=C2O1)C3=COC4=CC(=CC(=C4C3=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sophoraisoflavone A
Reactant of Route 2
Reactant of Route 2
Sophoraisoflavone A
Reactant of Route 3
Sophoraisoflavone A
Reactant of Route 4
Sophoraisoflavone A
Reactant of Route 5
Sophoraisoflavone A
Reactant of Route 6
Sophoraisoflavone A
Customer
Q & A

Q1: What are the known biological activities of Sophoraisoflavone A?

A1: Research suggests that this compound possesses several notable biological activities:

  • Antioxidant Activity: Studies show that this compound exhibits strong antioxidant properties, effectively inhibiting lipid peroxidation induced by superoxide radicals. This activity is comparable to the effects of superoxide dismutase. [, , ]
  • Anti-inflammatory Activity: this compound demonstrates anti-inflammatory effects by suppressing nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. []
  • MRP-like Activity Inhibition: this compound inhibits MRP-mediated efflux of 2',7'-bis-(carboxypropyl)-5(6)-carboxyfluorescein (BCPCF) from human erythrocytes. Its inhibitory potency (IC50 of 15-25 μM) is comparable to indomethacin and significantly greater than probenecid. []

Q2: Has the structure-activity relationship (SAR) of this compound been investigated?

A2: While detailed SAR studies specifically focusing on this compound are limited in the provided literature, some insights can be gleaned from comparative studies with other isoflavones:

  • A study investigating the inhibitory effects of licoisoflavones A and B (structurally similar to this compound) on copper-ion-induced protein oxidative modification suggests that the presence and position of hydroxyl groups on the isoflavone skeleton might play a crucial role in their antioxidant activity. []
  • Research on the MRP-like activity inhibition of various isoflavones, including this compound, hints at the importance of specific structural features (e.g., hydroxyl groups, prenyl groups) for interacting with the MRP transporter. []

Q3: What analytical techniques have been employed to identify and quantify this compound?

A3: Several analytical methods have been utilized in the research:

  • Isolation & Purification: Techniques like column chromatography using materials such as Diaion HP-20, Sephadex LH-20, and Toyopearl HW-40, alongside preparative HPLC, have been used to isolate this compound. [, ]
  • Structure Elucidation: this compound's structure was confirmed through spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry. []
  • Quantification: The concentration and purity of this compound in plant extracts and formulations are typically determined using high-performance liquid chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.